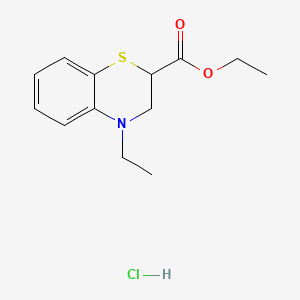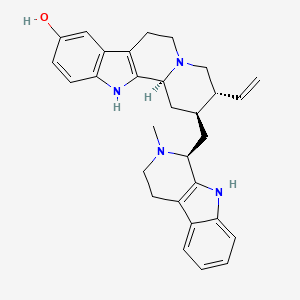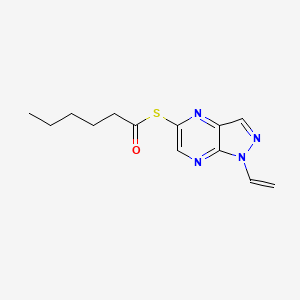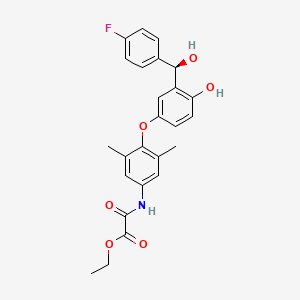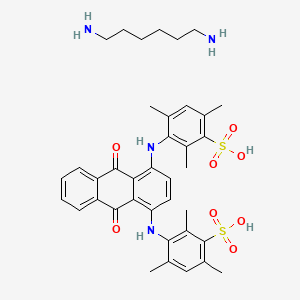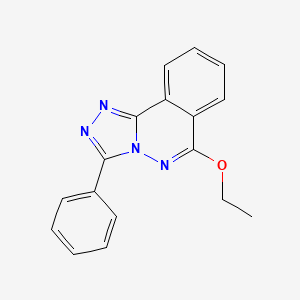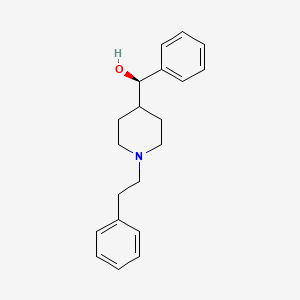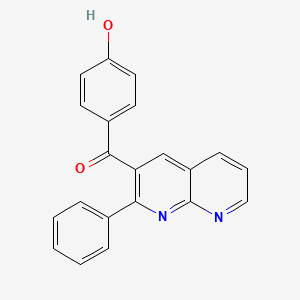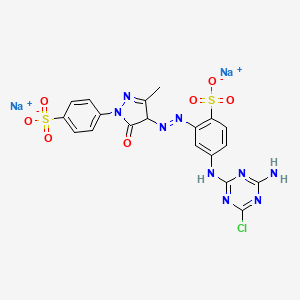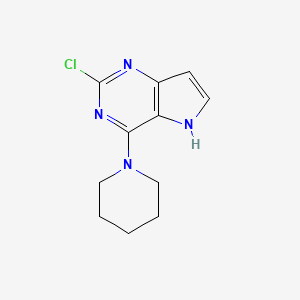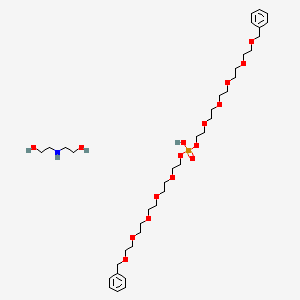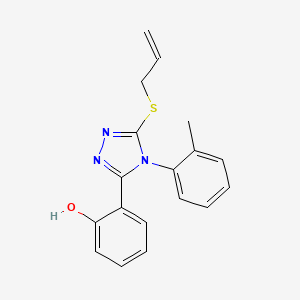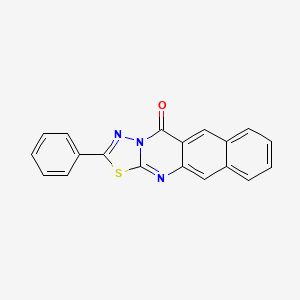
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone core fused with a thiadiazole ring, makes it an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with a few drops of hydrochloric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
化学反応の分析
Types of Reactions
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- has been studied for various scientific research applications:
作用機序
The mechanism of action of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer activities . The exact pathways depend on the specific biological context and the target organism or cell type.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core also show diverse biological activities.
Uniqueness
The uniqueness of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- lies in its fused ring structure, which combines the properties of both thiadiazole and quinazolinone derivatives. This fusion enhances its biological activity and makes it a valuable compound for research and development in various fields .
特性
CAS番号 |
82828-64-6 |
|---|---|
分子式 |
C19H11N3OS |
分子量 |
329.4 g/mol |
IUPAC名 |
14-phenyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C19H11N3OS/c23-18-15-10-13-8-4-5-9-14(13)11-16(15)20-19-22(18)21-17(24-19)12-6-2-1-3-7-12/h1-11H |
InChIキー |
IDXHDSPZOJVKGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


